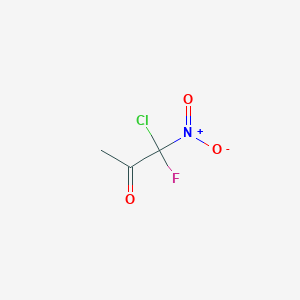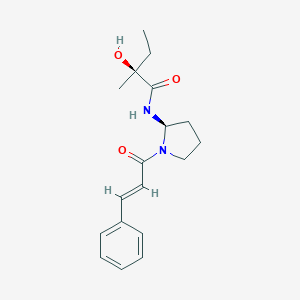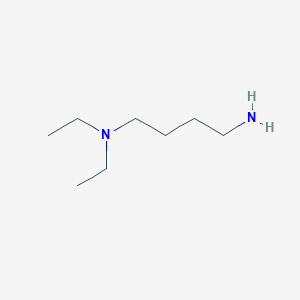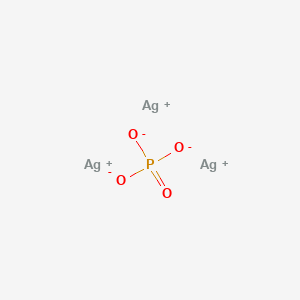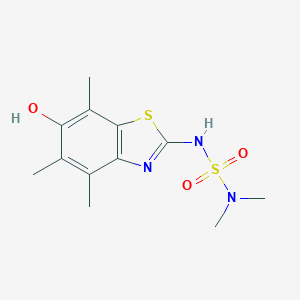
2-(Dimethylsulfamoylamino)-6-hydroxy-4,5,7-trimethyl-1,3-benzothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Dimethylsulfamoylamino)-6-hydroxy-4,5,7-trimethyl-1,3-benzothiazole, also known as DMABT, is a benzothiazole derivative that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has shown promising results in scientific research, particularly in the areas of cancer treatment, cardiovascular diseases, and neurodegenerative disorders.
Wirkmechanismus
The mechanism of action of 2-(Dimethylsulfamoylamino)-6-hydroxy-4,5,7-trimethyl-1,3-benzothiazole is not fully understood. However, studies have suggested that this compound inhibits the activity of various enzymes, including tyrosine kinase and topoisomerase II. It has also been shown to induce the production of reactive oxygen species, which can lead to apoptosis in cancer cells. This compound has been found to interact with DNA and RNA, which may contribute to its anticancer properties.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and prevent cognitive decline. This compound has also been found to have antioxidant properties and can scavenge free radicals. In addition, this compound has been shown to have anticoagulant properties and can prevent blood clotting.
Vorteile Und Einschränkungen Für Laborexperimente
2-(Dimethylsulfamoylamino)-6-hydroxy-4,5,7-trimethyl-1,3-benzothiazole has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. This compound is also relatively inexpensive compared to other compounds with similar properties. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to work with in aqueous solutions. This compound is also relatively toxic and can be harmful if not handled properly.
Zukünftige Richtungen
There are several future directions for research on 2-(Dimethylsulfamoylamino)-6-hydroxy-4,5,7-trimethyl-1,3-benzothiazole. One area of interest is the development of new synthetic methods for this compound that are more efficient and environmentally friendly. Another area of interest is the investigation of the mechanism of action of this compound at the molecular level. This could lead to the development of new drugs that target specific pathways involved in cancer and other diseases. Finally, there is a need for more in vivo studies to investigate the efficacy and safety of this compound in animal models of disease.
Synthesemethoden
2-(Dimethylsulfamoylamino)-6-hydroxy-4,5,7-trimethyl-1,3-benzothiazole can be synthesized through a multi-step process involving the condensation of 2-aminobenzenethiol and methyl acetoacetate, followed by the reaction with dimethylsulfamoyl chloride and hydrolysis. The final product is obtained as a yellow solid with a melting point of 203-205°C.
Wissenschaftliche Forschungsanwendungen
2-(Dimethylsulfamoylamino)-6-hydroxy-4,5,7-trimethyl-1,3-benzothiazole has shown potential in various scientific research applications. Studies have shown that this compound has anticancer properties and can inhibit the growth of cancer cells. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. This compound has also been found to have anti-inflammatory properties and can reduce inflammation in animal models of rheumatoid arthritis. In addition, this compound has been shown to have neuroprotective effects and can prevent cognitive decline in animal models of Alzheimer's disease.
Eigenschaften
CAS-Nummer |
120164-84-3 |
|---|---|
Molekularformel |
C12H17N3O3S2 |
Molekulargewicht |
315.4 g/mol |
IUPAC-Name |
2-(dimethylsulfamoylamino)-6-hydroxy-4,5,7-trimethyl-1,3-benzothiazole |
InChI |
InChI=1S/C12H17N3O3S2/c1-6-7(2)10(16)8(3)11-9(6)13-12(19-11)14-20(17,18)15(4)5/h16H,1-5H3,(H,13,14) |
InChI-Schlüssel |
GAOXANZVESXFQB-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C2=C1N=C(S2)NS(=O)(=O)N(C)C)C)O)C |
Kanonische SMILES |
CC1=C(C(=C(C2=C1N=C(S2)NS(=O)(=O)N(C)C)C)O)C |
Synonyme |
Sulfamide, N-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)-N,N-dimethyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



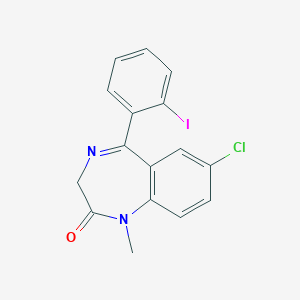

![(1R,2R,3R,5S)-2-(phenylmethoxymethyl)-6-oxabicyclo[3.1.0]hexan-3-ol](/img/structure/B44963.png)
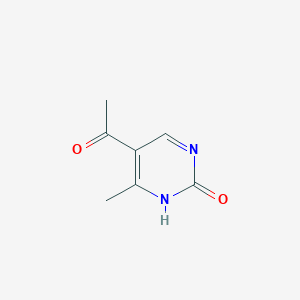
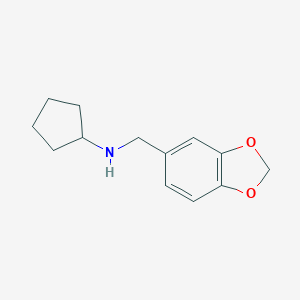
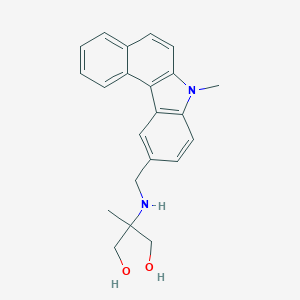


![(E)-3-(1,4-Dioxaspiro[4.5]dec-7-en-7-yl)acrylic acid](/img/structure/B44977.png)
